1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a five-membered pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through the cyclization of 2-methylenesuccinic acid with various amines. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol with a catalytic amount of glacial acetic acid . Another method involves the oxidation of pyrrolidine to form the corresponding carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chemical synthesis using the aforementioned methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction . It may also interact with proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid
- 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-Substituted 5-oxopyrrolidine-3-carboxylic acids
Uniqueness
1,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-5(7(10)11)3-6(9)8(4)2/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSZIESVFXFBDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CC(=O)N1C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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